BenchChemオンラインストアへようこそ!

(S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride

Metabolic Stability Decarboxylation Resistance In Vivo Amino Acid Metabolism

(S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride is the L-enantiomer hydrochloride salt of 3,4-methylenedioxyphenylalanine (L-MDPA), a non-proteinogenic aromatic amino acid featuring a benzodioxole (methylenedioxy) side chain in place of the catechol group found in L-DOPA. It has the molecular formula C₁₀H₁₂ClNO₄ and a molecular weight of 245.66 g·mol⁻¹.

Molecular Formula C10H12ClNO4
Molecular Weight 245.66 g/mol
Cat. No. B8182302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride
Molecular FormulaC10H12ClNO4
Molecular Weight245.66 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CC(C(=O)O)N.Cl
InChIInChI=1S/C10H11NO4.ClH/c11-7(10(12)13)3-6-1-2-8-9(4-6)15-5-14-8;/h1-2,4,7H,3,5,11H2,(H,12,13);1H/t7-;/m0./s1
InChIKeyFECWNUOCBBWMGV-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride (CAS 77141-01-6): Procurement-Relevant Identity and Key Differentiating Properties


(S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride is the L-enantiomer hydrochloride salt of 3,4-methylenedioxyphenylalanine (L-MDPA), a non-proteinogenic aromatic amino acid featuring a benzodioxole (methylenedioxy) side chain in place of the catechol group found in L-DOPA [1]. It has the molecular formula C₁₀H₁₂ClNO₄ and a molecular weight of 245.66 g·mol⁻¹ . The compound is primarily utilized as a chiral building block in peptide and peptidomimetic synthesis, notably as a precursor to the dual ACE/NEP inhibitor fasidotril, and as a stable, protected intermediate for L-DOPA production [2][3].

Why L-MDPA Hydrochloride Cannot Be Replaced by L-DOPA, L-Phenylalanine, or Other Aromatic Amino Acids in Critical Applications


The benzodioxole (methylenedioxy) modification fundamentally alters the physicochemical and metabolic profile of the phenylalanine scaffold compared to both L-DOPA (catechol) and L-phenylalanine (unsubstituted). Critically, L-MDPA lacks the free catechol hydroxyls of L-DOPA, eliminating the susceptibility to spontaneous air oxidation that renders L-DOPA handling problematic; L-DOPA is documented to darken rapidly in the presence of moisture and atmospheric oxygen and undergoes first-order oxidative degradation [1][2]. The methylenedioxy substituent also confers resistance to aromatic L-amino acid decarboxylase (AADC)-mediated decarboxylation, a metabolic pathway that rapidly consumes L-DOPA in vivo [3]. These properties make L-MDPA the required intermediate—not a substitutable analog—for synthetic strategies demanding a stable, oxidation-resistant phenylalanine surrogate that retains the benzodioxole pharmacophore found in vasopeptidase inhibitors such as fasidotril [4].

Quantitative Differentiation Evidence for (S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride vs. Closest Analogs


Resistance to Aromatic L-Amino Acid Decarboxylase (AADC)-Mediated Decarboxylation Relative to L-DOPA

In a direct head-to-head in vivo study, the methylenedioxy-substituted phenylalanine analog (L-MDPA) was compared to L-DOPA for susceptibility to decarboxylation by AADC in the rat. Whereas L-DOPA is extensively and rapidly decarboxylated to dopamine, the methylenedioxy analog produced only trace amounts of the corresponding β-phenylethylamine and phenylacetic acid metabolites in urine, indicating near-complete resistance to decarboxylation [1]. This represents a qualitative but profound metabolic switch from a decarboxylation-labile catechol amino acid to a decarboxylation-resistant benzodioxole amino acid.

Metabolic Stability Decarboxylation Resistance In Vivo Amino Acid Metabolism AADC Substrate Specificity

Oxidation Stability: L-MDPA vs. Oxidation-Susceptible L-DOPA

L-MDPA is explicitly described as a stable compound that can be stored and handled without special precautions against atmospheric oxidation, in contrast to L-DOPA. The foundational 1948 synthesis paper states that 3,4-methylenedioxyphenylalanine 'is stable' and is only hydrolyzed by hydriodic acid when DOPA is needed [1]. Conversely, L-DOPA 'is rapidly oxidized by atmospheric oxygen and darkens' in the presence of moisture [2]. Quantitative kinetic data for L-DOPA autoxidation in aqueous solution at pH 7.4, 37 °C give a rate constant of 2.56 × 10⁻⁷ s⁻¹ and a half-life of 752 h for the rate-limiting dopaquinone cyclization step [3], while L-DOPA degradation under alkaline and thermal stress follows first-order kinetics with measurable rate constants [4]. While the absolute autoxidation half-life of L-MDPA has not been published, the absence of the catechol moiety eliminates the structural basis for quinone formation.

Oxidative Stability Amino Acid Storage Catechol Oxidation Synthetic Intermediate Handling

Lipophilicity Differential: L-MDPA Exhibits Significantly Higher logP Than L-DOPA

Experimental and calculated logP values reveal a substantial lipophilicity shift between L-MDPA and L-DOPA. The free base form of L-MDPA (2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid) has a reported logP of −1.591 [1]. In contrast, L-DOPA has an experimentally measured logP of −2.39 to −2.7 (Sangster Database) and a calculated XLogP of −2.03 [2][3]. The difference of approximately 0.8–1.1 log units corresponds to a roughly 6–12 fold higher octanol/water partition coefficient for L-MDPA. This increased lipophilicity is attributed to the replacement of two polar hydroxyl groups (L-DOPA catechol; topological polar surface area = 103.78 Ų [4]) with the less polar, conformationally constrained methylenedioxy bridge (L-MDPA free base TPSA ≈ 81.8 Ų ).

Lipophilicity logP Blood-Brain Barrier Permeability Physicochemical Property Comparison

Hydrochloride Salt Form Confers Measurable Solubility and Handling Advantages Over the Free Base

The hydrochloride salt of L-MDPA (CAS 77141-01-6) offers distinct advantages for laboratory handling and formulation compared to the free amino acid form (CAS 32161-31-2 or 33522-63-3). The hydrochloride salt exhibits a melting point of 278–280 °C , indicative of a crystalline ionic solid with good thermal stability. Vendor specifications indicate the HCl salt is soluble in aqueous systems, with stock solution preparation tables providing concentrations up to 10 mM in standard laboratory solvents [1]. In contrast, L-DOPA free base has limited water solubility of approximately 0.99 mg/mL (5 mM), requiring 1 eq. HCl to reach 9.86 mg/mL (50 mM) . The pre-formed hydrochloride salt of L-MDPA eliminates the need for in situ HCl addition, providing a single-component, ready-to-dissolve building block.

Salt Form Selection Aqueous Solubility Formulation Building Block Handling

Enantiopure L-MDPA as the Essential Chiral Building Block for Fasidotril (Dual ACE/NEP Inhibitor)

(S)-L-MDPA is the indispensable chiral starting material for the synthesis of fasidotril (alatriopril), a dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP, neprilysin). The active metabolite fasidotrilat, derived from the L-MDPA scaffold, inhibits ACE with a Ki of 9.8 nM and NEP with a Ki of 5.1 nM [1]. Fasidotril itself, the benzyl ester prodrug incorporating the (S)-benzodioxole amino acid, has a specific optical rotation of [α]D²⁵ −50.6° (c = 1.35, methanol) and a melting point of 104–108 °C [2]. The synthesis proceeds via condensation of a piperonyl-derived intermediate with L-alanine benzyl ester, where the (S)-configuration of the benzodioxole amino acid moiety is essential for biological activity [2][3]. No other aromatic amino acid—including L-DOPA, L-phenylalanine, or L-tyrosine—can substitute for L-MDPA in this synthetic route, as the benzodioxole pharmacophore is required for dual enzyme inhibition.

Chiral Building Block Vasopeptidase Inhibitor Fasidotril Synthesis ACE/NEP Dual Inhibition

Protected L-DOPA Precursor: L-MDPA as a Stable Intermediate for L-DOPA Synthesis via HI Hydrolysis

L-MDPA serves as a chemically stable, oxidation-resistant protected form of L-DOPA. The methylenedioxy group acts as a protecting group for the catechol moiety; treatment with hydriodic acid (HI) cleaves the methylenedioxy bridge to regenerate the free catechol, yielding L-DOPA [1]. This strategy is exploited in industrial L-DOPA production: N-acetyl-DL-3,4-methylenedioxyphenylalanine is enzymatically resolved to obtain the optically pure L-enantiomer, which after acid deprotection yields L-DOPA with high optical purity [2]. This approach circumvents the inherent instability of L-DOPA during synthetic manipulation, as the catechol hydroxyls remain masked throughout chiral resolution and purification steps. The method is described as 'a new and advantageous way for the preparation of DL-, D-, and L-Dopa' [2].

L-DOPA Synthesis Protected Amino Acid Intermediate Methylenedioxy Deprotection Enzymatic Resolution

Procurement-Driven Application Scenarios for (S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride


Chiral Building Block for Vasopeptidase Inhibitor (Fasidotril-Class) Synthesis

The primary industrial application of (S)-L-MDPA hydrochloride is as the enantiopure chiral building block for synthesizing fasidotril (alatriopril) and related dual ACE/NEP inhibitor analogs. The (S)-configuration at the α-carbon and the intact benzodioxole moiety are both essential for the pharmacophore; the resulting active metabolite fasidotrilat achieves Ki values of 9.8 nM (ACE) and 5.1 nM (NEP) [1]. Procurement of the pre-formed (S)-enantiomer hydrochloride salt eliminates the need for chiral resolution by the end user, providing a direct entry point into the fasidotril synthetic sequence involving mercaptomethylation and coupling with L-alanine benzyl ester [2].

Oxidation-Resistant L-DOPA Precursor for Process-Scale Synthesis

L-MDPA hydrochloride is procured as a stable, protected L-DOPA precursor for multi-step synthetic routes where the free catechol of L-DOPA would be incompatible with reaction conditions. The methylenedioxy group withstands a range of synthetic transformations—including acylation, peptide coupling, and hydrogenation—that would oxidatively degrade L-DOPA [3]. Final deprotection with hydriodic acid or BBr₃ liberates L-DOPA in high yield. This strategy is documented in patent literature for the industrial production of optically pure L-DOPA via enzymatic resolution of N-acetyl-MDPA derivatives .

Metabolically Stable Phenylalanine Surrogate for In Vivo Pharmacological Studies

The resistance of the methylenedioxy-substituted phenylalanine scaffold to AADC-mediated decarboxylation makes L-MDPA a valuable tool compound for in vivo studies requiring a non-decarboxylatable aromatic amino acid. In rat studies, methylenedioxy-substituted phenylalanines produced only trace amounts of decarboxylated metabolites, in stark contrast to L-DOPA which is rapidly and quantitatively decarboxylated [4]. This property can be exploited in prodrug design, metabolic tracer studies, and as a negative control for AADC-dependent pharmacology.

Peptidomimetic Synthesis Requiring a Lipophilic, Non-Catechol Aromatic Amino Acid

L-MDPA hydrochloride provides a unique aromatic amino acid building block with a logP approximately 0.8–1.1 units higher than L-DOPA and a topological polar surface area reduced by approximately 22 Ų (81.8 vs. 103.78 Ų) [5][6]. This enhanced lipophilicity, combined with the absence of ionizable phenolic groups, makes it suitable for solid-phase peptide synthesis (SPPS) of peptidomimetics targeting intracellular or CNS targets where passive membrane permeability is desirable. The hydrochloride salt form facilitates direct use in automated SPPS instruments without additional solubilization steps.

Quote Request

Request a Quote for (S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.